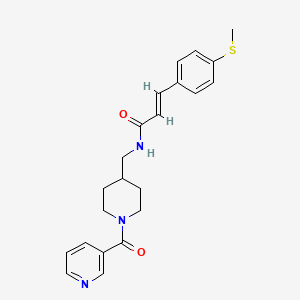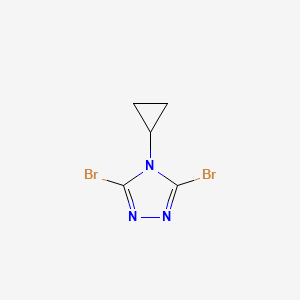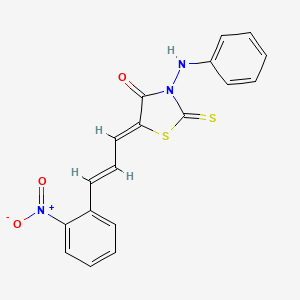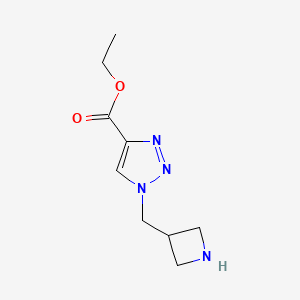
(E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide, also known as MNPA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MNPA is a small molecule that can be synthesized using various methods, and its mechanism of action involves binding to specific receptors in the body.
Aplicaciones Científicas De Investigación
Industrial and Environmental Applications
Acrylamide is predominantly recognized for its role as a precursor in the production of polyacrylamide, extensively used in water and wastewater treatment, pulp and paper processing, and mining and mineral processing due to its ability to act as a flocculant and improve the efficiency of these processes. The synthesis and environmental applications of acrylamide-based polymers suggest potential areas of research for related compounds, focusing on their utility in industrial processes and environmental management. This area of application underscores the importance of understanding the chemical properties and reactivity of acrylamide derivatives to innovate in material science and environmental technology (Taeymans et al., 2004).
Food Science and Safety
In food science, acrylamide has been studied extensively due to its formation during the heat treatment of foods and its potential health risks, including neurotoxicity and carcinogenicity. Research in this domain could be relevant for compounds like (E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide, particularly if they share similar pathways of formation or biological effects. Studies have explored mechanisms of acrylamide formation, strategies for its reduction in food products, and assessment of health risks, suggesting a parallel interest in assessing the safety, formation mechanisms, and mitigation strategies for related compounds in food products (Friedman, 2003).
Toxicology and Health Effects
Understanding the toxicological profile of acrylamide has been a significant area of research, with studies focusing on its neurotoxic, genotoxic, and carcinogenic effects. This research is crucial for compounds with similar chemical structures or functionalities, as it provides a foundation for toxicological assessments and health risk evaluations. Such studies are essential for regulatory purposes, safety evaluations, and developing guidelines for exposure limits (Dearfield et al., 1988).
Mitigation Strategies
Research on acrylamide has also focused on identifying and evaluating strategies to mitigate its formation in foods and reduce its toxicological impact. This includes selecting raw materials with lower precursor contents, optimizing processing conditions, and exploring dietary interventions to counteract its effects. Similar mitigation strategies could be relevant for studying the effects and presence of (E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide in various contexts, particularly if it exhibits similar properties or risks (Friedman & Levin, 2008).
Propiedades
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-28-20-7-4-17(5-8-20)6-9-21(26)24-15-18-10-13-25(14-11-18)22(27)19-3-2-12-23-16-19/h2-9,12,16,18H,10-11,13-15H2,1H3,(H,24,26)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMLDOZBPFAVPN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2513225.png)
![2-[2-[5-[(1-Tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxymethyl]pyridin-2-yl]oxyethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B2513227.png)

![3-(4-Bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2513232.png)


![2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/no-structure.png)

![4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2513240.png)


![3-[(4-chlorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2513244.png)
